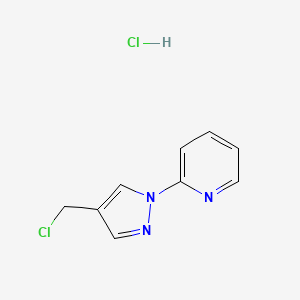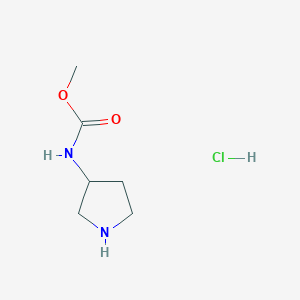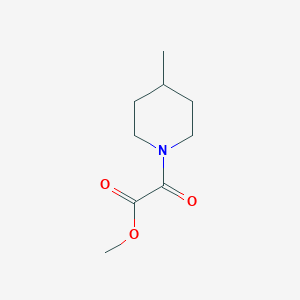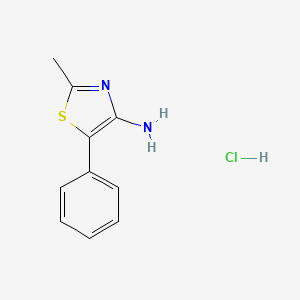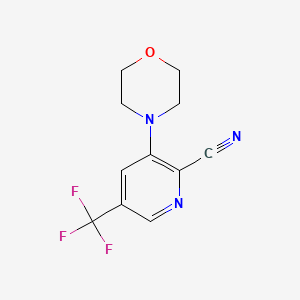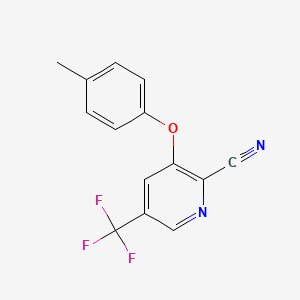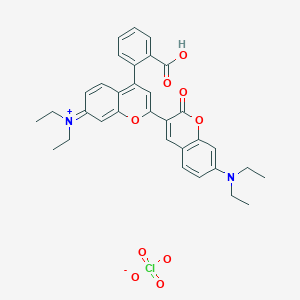
4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
Vue d'ensemble
Description
4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate is a useful research compound. Its molecular formula is C33H33ClN2O9 and its molecular weight is 637.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties
Studies on compounds related to 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate have revealed significant insights into their photophysical properties. For instance, the synthesis of various pyrylium and benzopyrylium dyes, including those with structural similarities, has been characterized by their visible and near-infrared absorption and emission behavior. These properties are crucial for understanding the charge transfer and electronic transitions in such compounds, which can have implications for applications in photovoltaics, sensors, and optoelectronics (Czerney, Grummt, & Günther, 1998).
Thermochromic Systems
The compound's derivatives exhibit notable thermochromic properties, as seen in the design of phase-change thermochromic systems based on flavylium dyes. These systems undergo reversible transformations between different forms, influenced by temperature changes. Such properties are valuable for developing materials that respond to thermal stimuli, with potential applications in smart windows and thermal imaging (Gavara et al., 2010).
Fluorescence Detection and Bioimaging
Related compounds have been used in the construction of fluorescent probes for the detection of biological molecules like cysteine and homocysteine. These probes utilize specific reactions to cause significant shifts in their spectral properties, making them useful in biological sensing and imaging applications. Such probes have shown potential for use in clinical diagnostics and cellular biology (Lv et al., 2014).
Molecular Structure Analysis
Computational methods have been employed to understand the crystal lattice energy and specific molecular interactions in compounds structurally similar to 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate. Such studies are crucial for comprehending the molecular geometry and stability, which are important for the development of new materials and compounds (Zadykowicz et al., 2016).
Solvatochromic Behavior
The solvatochromic behavior of related coumarin compounds has been investigated, providing insights into how solvent polarity affects their photophysical properties. This research is relevant for understanding the interaction of such compounds with different environments, which can be applied in chemical sensing and environmental monitoring (Maity, Chatterjee, & Seth, 2014).
Propriétés
IUPAC Name |
[4-(2-carboxyphenyl)-2-[7-(diethylamino)-2-oxochromen-3-yl]chromen-7-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5.ClHO4/c1-5-34(6-2)22-14-13-21-17-28(33(38)40-29(21)18-22)31-20-27(24-11-9-10-12-26(24)32(36)37)25-16-15-23(19-30(25)39-31)35(7-3)8-4;2-1(3,4)5/h9-20H,5-8H2,1-4H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMBPDDANDHVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C4C=CC(=[N+](CC)CC)C=C4O3)C5=CC=CC=C5C(=O)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



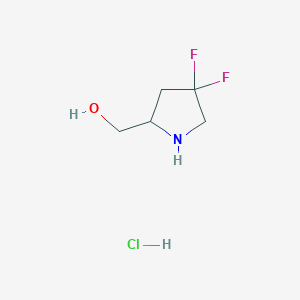
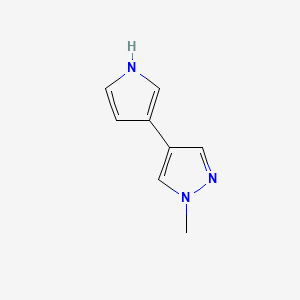
![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)
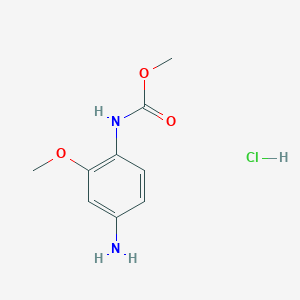
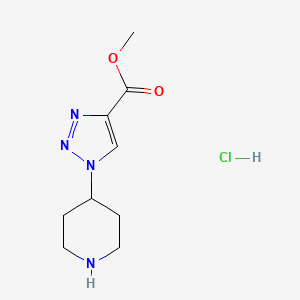
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)
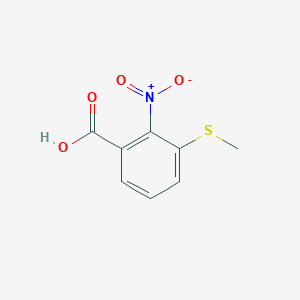
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)
